Epiandrosterone acetate

Vue d'ensemble

Description

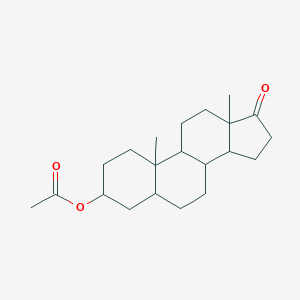

L'acétate d'androstérone est un composé stéroïdien de formule chimique C21H32O3 et d'une masse molaire de 332,4770 . Il s'agit d'un dérivé ester de l'androstérone, une hormone stéroïde naturelle et un neurostéroïde. L'acétate d'androstérone est connu pour son activité androgénique faible, qui est approximativement 1/7e de celle de la testostérone . Il est également un métabolite de la testostérone et de la dihydrotestostérone (DHT) .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'acétate d'androstérone implique généralement l'estérification de l'androstérone. Une méthode courante est la réaction de l'androstérone avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction se déroule dans des conditions douces, généralement à température ambiante, pour produire de l'acétate d'androstérone .

Méthodes de production industrielle : La production industrielle de l'acétate d'androstérone suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation d'androstérone de haute pureté et d'anhydride acétique, avec un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'androstérone subit diverses réactions chimiques, notamment :

Oxydation : L'acétate d'androstérone peut être oxydé pour former de l'acétate d'androstérone cétone.

Réduction : La réduction de l'acétate d'androstérone peut produire de l'acétate d'androstanediol.

Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) ou les amines (NH2R) peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acétate d'androstérone cétone.

Réduction : Acétate d'androstanediol.

Substitution : Divers dérivés substitués de l'androstérone en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'acétate d'androstérone a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie des stéroïdes et comme matière première pour la synthèse d'autres composés stéroïdiens.

Biologie : L'acétate d'androstérone est utilisé dans des études liées à l'activité des récepteurs aux androgènes et au métabolisme des hormones stéroïdes.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans les affections liées à la carence en androgènes et comme neurostéroïde avec des effets potentiels sur la fonction cérébrale.

5. Mécanisme d'action

L'acétate d'androstérone exerce ses effets principalement par sa conversion en androstérone, qui interagit ensuite avec les récepteurs aux androgènes. L'androstérone agit comme un androgène faible, se liant aux récepteurs aux androgènes et modulant leur activité. Il peut également être reconverti en dihydrotestostérone (DHT) par des voies enzymatiques impliquant la 3α-hydroxystéroïde déshydrogénase et la 17β-hydroxystéroïde déshydrogénase . De plus, l'androstérone est connue pour agir comme un modulateur allostérique positif du récepteur GABA A, contribuant à ses effets neurostéroïdiens .

Composés similaires :

Androstérone : Le composé parent de l'acétate d'androstérone, avec une activité androgénique similaire.

Épiandrostérone : Un isomère de l'androstérone avec des propriétés similaires mais une stéréochimie différente.

Étiocholanolone : Un métabolite de l'androstérone avec une activité biologique différente.

Androstènedione : Un précurseur de la testostérone et de l'estrone, avec une activité androgénique plus élevée que celle de l'androstérone.

Unicité : L'acétate d'androstérone est unique en raison de sa forme estérifiée, qui peut influencer sa pharmacocinétique et son activité biologique. Le groupe acétate peut améliorer la stabilité du composé et modifier son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Chemistry

Epiandrosterone acetate serves as a reference compound in steroid chemistry and is utilized as a precursor in the synthesis of various steroid derivatives. It has been noted for its role in the development of new compounds that may have therapeutic potential.

| Compound | Synthesis Method | Applications |

|---|---|---|

| 21,27-Bisnordemissidine | Multi-step synthesis involving stereospecific reactions | Potential therapeutic agent |

| 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate | Six-step synthesis using ethynylation and esterification | Novel oral contraceptive |

Biology

Research indicates that this compound influences androgen receptor activity and cellular processes. Studies have demonstrated its effects on prostate-specific antigen (PSA) secretion in prostate cancer cell lines, suggesting its role in modulating androgenic activity.

- Cell Proliferation Studies : this compound has been shown to stimulate PSA secretion and cell proliferation in LNCaP cells (prostate cancer cell line) in a concentration-dependent manner. At 10 nM concentration, it significantly increased PSA levels compared to control .

Medicine

This compound is being investigated for its potential therapeutic applications:

- Androgen Deficiency Treatment : It may serve as a treatment option for conditions associated with low androgen levels.

- Neurosteroid Effects : Research suggests it could influence brain function and mood regulation due to its neurosteroid properties.

Case Study 1: Prostate Cancer Research

A study published in Nature explored the effects of this compound on androgenic activity in prostate cancer cells. The results indicated that treatment with this compound led to significant increases in DHT (dihydrotestosterone) levels, which are critical for understanding the progression of androgen-sensitive tumors .

Case Study 2: Aromatase Inhibition

In another study focusing on biotransformation, this compound was evaluated for its aromatase inhibitory activity. The findings suggested that certain metabolites derived from this compound exhibited potent inhibition of aromatase, which is crucial for estrogen biosynthesis and relevant to breast cancer treatments .

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing metabolic pathways associated with steroid hormones. Its conversion into more active forms like Dihydrotestosterone enhances its anabolic and androgenic effects, making it a subject of interest for both therapeutic and research purposes.

Mécanisme D'action

Androsterone acetate exerts its effects primarily through its conversion to androsterone, which then interacts with androgen receptors. Androsterone acts as a weak androgen, binding to androgen receptors and modulating their activity. It can also be converted back into dihydrotestosterone (DHT) via enzymatic pathways involving 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, androsterone is known to act as a positive allosteric modulator of the GABA A receptor, contributing to its neurosteroid effects .

Comparaison Avec Des Composés Similaires

Androsterone: The parent compound of androsterone acetate, with similar androgenic activity.

Epiandrosterone: An isomer of androsterone with similar properties but different stereochemistry.

Etiocholanolone: A metabolite of androsterone with different biological activity.

Androstenedione: A precursor to both testosterone and estrone, with higher androgenic activity compared to androsterone.

Uniqueness: Androsterone acetate is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The acetate group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Activité Biologique

Epiandrosterone acetate (EAA), a derivative of the naturally occurring steroid epiandrosterone, has garnered attention in the fields of endocrinology and reproductive biology due to its potential biological activities. This article explores the biological activity of EAA, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Overview of this compound

This compound is an androgenic steroid that is structurally related to dehydroepiandrosterone (DHEA). It is known to exert various effects on metabolic processes, reproductive health, and cellular functions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

EAA's biological activity can be attributed to several mechanisms:

- Androgen Receptor Activation : EAA acts as an agonist for androgen receptors, influencing gene expression related to male characteristics and reproductive functions. Studies have shown that EAA can stimulate androgenic effects similar to those of testosterone, promoting muscle growth and fat metabolism .

- Calcium Signaling in Sperm : Recent research indicates that EAA activates CatSper channels in human sperm, enhancing calcium influx and consequently improving sperm motility and acrosomal exocytosis. This action may enhance fertility by increasing the likelihood of successful fertilization .

- Inhibition of Glucose Metabolism : EAA has been shown to inhibit glucose oxidation in pancreatic beta cells, potentially protecting these cells from inflammatory damage induced by cytokines like IL-1 beta. This suggests a role for EAA in metabolic regulation and diabetes management .

Physiological Effects

The physiological effects of EAA can be categorized into several areas:

- Reproductive Health : EAA has been linked to improved reproductive outcomes in various animal models. For instance, studies on spotted hyenas demonstrated that measuring fecal metabolites of epiandrosterone can serve as a reliable indicator of gonadal activity .

- Muscle Development : As an androgenic compound, EAA promotes muscle hypertrophy and strength gains, making it a subject of interest in sports medicine and bodybuilding .

- Metabolic Regulation : The compound's ability to modulate glucose metabolism suggests potential applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Case Studies

- Study on Sperm Function : A high-throughput screening assay revealed that EAA significantly enhances sperm motility by activating CatSper channels. The study indicated that EAA competes with progesterone for binding sites on CatSper, suggesting its dual role as both an activator and a modulator of sperm function .

- Impact on Glucose Oxidation : Research conducted on RINm5F insulinoma cells showed that EAA inhibited glucose oxidation and reduced nitrite formation in response to inflammatory cytokines. This protective effect highlights its potential therapeutic role in preserving pancreatic function under stress conditions .

Data Tables

Propriétés

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-31-2, 1164-95-0 | |

| Record name | Epiandrosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of epiandrosterone acetate highlighted in these research papers?

A1: this compound serves as a key starting material for synthesizing various steroid derivatives. For instance, it can be used to create []:

- 21,27-Bisnordemissidine: This synthesis involves a multi-step process including stereospecific addition reactions, oxidations, and a crucial intramolecular reductive cyclization. []

- 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (Anordrin): This compound, a novel oral contraceptive, is synthesized from this compound through a six-step process. The synthesis utilizes reactions like ethynylation and esterification to achieve the desired structure. []

Q2: Can you elaborate on the structural modifications of this compound explored in the research and their impact?

A2: The research showcases modifications at different positions of the this compound skeleton. For example:

- Introduction of a picolyl group at C-17: This modification is pivotal in the synthesis of 21,27-bisnordemissidine []. Subsequent reactions like dehydration and oxidation at specific positions ultimately lead to the cyclized product.

- Addition of ethynyl groups at C-2 and C-17: This modification is crucial in the synthesis of Anordrin []. The configuration of the C_2 ethynyl group, determined to be α through NMR analysis, is likely important for its biological activity.

Q3: What analytical techniques were employed to characterize the synthesized compounds and their intermediates?

A3: Various analytical techniques played a crucial role in structural elucidation. Notably:

- X-ray crystallography: This technique provided unambiguous confirmation of the 21,27-bisnordemissidine hydrobromide structure [], highlighting the stereochemistry and spatial arrangement of atoms within the molecule.

- Nuclear Magnetic Resonance (NMR): NMR was instrumental in confirming the configuration of the C_2 ethynyl group in Anordrin [], showcasing the power of this technique in stereochemical analysis.

Q4: Are there any insights into the reaction mechanisms involved in the transformations of this compound?

A4: While the research papers primarily focus on synthetic routes, some mechanistic insights can be gleaned. For instance, during the synthesis of 21,27-bisnordemissidine, the isolation and identification of specific by-products during the catalytic hydrogenation step provided clues about the possible reaction pathway []. This underscores the importance of careful analysis of reaction intermediates and by-products in elucidating reaction mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.